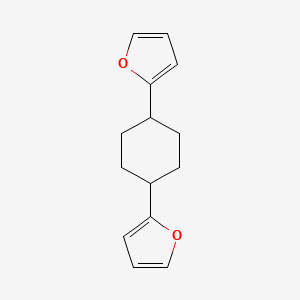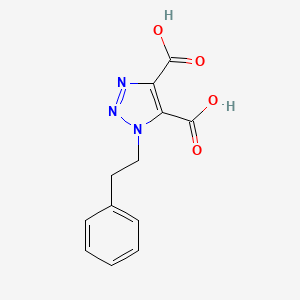
1,4-Di(furan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(furan-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two furan rings at the 1 and 4 positions. This compound is part of the broader class of furan derivatives, which are known for their diverse reactivity and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
The synthesis of 1,4-Di(furan-2-yl)cyclohexane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with furan under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often employ advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
1,4-Di(furan-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like peracids to form furan-based lactones or acetals.
Common reagents used in these reactions include palladium catalysts, peracids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Di(furan-2-yl)cyclohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Di(furan-2-yl)cyclohexane involves its interaction with various molecular targets. The furan rings can participate in electron-rich interactions, making the compound a potential candidate for binding to specific enzymes or receptors. The pathways involved often include the modulation of oxidative stress and the inhibition of specific enzymatic activities .
Comparaison Avec Des Composés Similaires
1,4-Di(furan-2-yl)cyclohexane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: Known for its electronic properties and use in organic electronics.
1,3-Di(furan-2-yl)propane: Studied for its potential biological activities.
2,2’-Bifuran: Used in the synthesis of polymers and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
56017-30-2 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[4-(furan-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C14H16O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-4,9-12H,5-8H2 |
Clé InChI |
GFUFEZWDCXMPMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CO2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)







